Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Catalog No.
S11589338
CAS No.
M.F
C11H11Cl2NO3
M. Wt
276.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Product Name

Ethyl ((2,4-dichlorobenzoyl)amino)acetate

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

BQCHYYSNTUWIHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl

Ethyl ((2,4-dichlorobenzoyl)amino)acetate is an organic compound characterized by the presence of a dichlorobenzoyl group attached to an aminoacetate moiety. Its molecular formula is C11H12Cl2N2O2C_{11}H_{12}Cl_2N_2O_2 and it has a molecular weight of approximately 275.13 g/mol. The compound features two chlorine substituents on the benzene ring, which contribute to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: The ester functional group can undergo hydrolysis in the presence of water and an acid or base, yielding the corresponding carboxylic acid and ethanol.
  • Reduction: The compound may be reduced using agents like lithium aluminum hydride, converting the carbonyl group into a hydroxyl group.

Research indicates that compounds similar to ethyl ((2,4-dichlorobenzoyl)amino)acetate exhibit significant biological activities, particularly in antimicrobial and antifungal applications. For instance, derivatives with similar structures have shown activity against various fungal strains, including Candida albicans, suggesting potential therapeutic uses in treating fungal infections . Additionally, the dichlorobenzoyl moiety may enhance biological interactions through increased lipophilicity and receptor binding affinity.

The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves several steps:

  • Formation of the Benzoyl Group: The synthesis begins with the chlorination of benzoyl chloride to introduce dichlorine substituents.
  • Amidation Reaction: The dichlorobenzoyl compound is then reacted with ethyl aminoacetate in the presence of a suitable base (e.g., sodium ethoxide), facilitating the formation of the desired product.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain a high-purity final compound.

Ethyl ((2,4-dichlorobenzoyl)amino)acetate has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new antifungal agents.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: It may have applications as a pesticide or herbicide owing to its antimicrobial properties.

Interaction studies involving ethyl ((2,4-dichlorobenzoyl)amino)acetate focus on its binding affinity with biological targets such as enzymes and receptors. For example, docking studies have shown that similar compounds can effectively bind to fungal lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis . This interaction is crucial for their antifungal activity.

Several compounds share structural similarities with ethyl ((2,4-dichlorobenzoyl)amino)acetate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Ethyl (4-chlorobenzoyl)aminoacetateSimilar benzoyl groupContains one chlorine substituent
Ethyl (2,6-dichlorobenzoyl)aminoacetateSimilar benzoyl groupContains different chlorine positions
Ethyl (4-fluorobenzoyl)aminoacetateSimilar benzoyl groupFluorine substituent instead of chlorine
N-(4-chlorobenzoyl)glycineAmino acid derivativeLacks ethyl ester functionality

Ethyl ((2,4-dichlorobenzoyl)amino)acetate stands out due to its specific structure that combines both an ester and an amine functionality, enhancing its reactivity and potential biological activity compared to similar compounds. Its unique dichlorobenzoyl group may also impart distinct electronic properties that influence its interactions with biological systems.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.0115986 g/mol

Monoisotopic Mass

275.0115986 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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